2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
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Overview
Description
2-(2-Hydroxyethyl)bicyclo[221]heptane-2-carbaldehyde is a bicyclic compound with a unique structure that includes a hydroxyl group and an aldehyde group This compound is part of the bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction is known for its ability to form bicyclic structures with high stereoselectivity. The reaction conditions often include the use of catalysts such as zinc iodide (ZnI2) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in asymmetric synthesis.
2-Methylbicyclo[2.2.1]heptane: Used in polymerization reactions and as a chiral auxiliary.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Studied for its unique structural properties and reactivity.
Uniqueness
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its bicyclic structure also imparts rigidity and stereoselectivity, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h7-9,11H,1-6H2 |
InChI Key |
XEOQKNOBZOXLFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CCO)C=O |
Origin of Product |
United States |
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